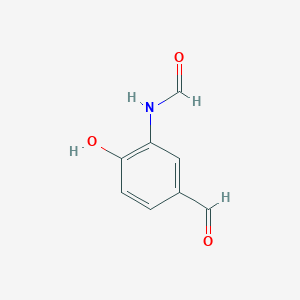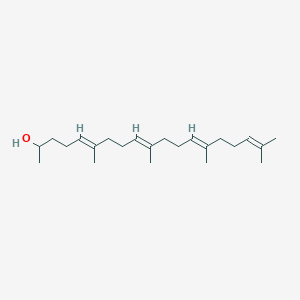
3-(Formylamino)-4-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Formylamino)-4-hydroxybenzaldehyde-related compounds involves etherification and polymerization processes. For example, bis-aldehyde monomers were synthesized through etherification of 4-fluorobenzaldehyde with derivatives of 4-hydroxybenzaldehyde and subsequently polymerized to yield electrically conductive poly(azomethine)s (Hafeez et al., 2019). Additionally, an isotopically labeled variant was synthesized for molecular imaging purposes, highlighting the compound's relevance in biological research (Collins et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized using spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. These techniques reveal the compound's planar geometry and the delocalization of charges across the molecule, affecting its physical and chemical properties (Stamboliyska et al., 2003).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including cleavage, acylation, and condensation, to produce a wide range of products. These reactions are influenced by catalysts, solvents, and reactants, demonstrating the compound's versatility in synthetic chemistry (Kokubo et al., 1999).
Physical Properties Analysis
The physical properties of this compound and its polymers, such as solubility, melting point, and crystallinity, are crucial for their application in materials science. These properties are often studied through spectroscopic methods and thermal analysis, providing insights into the compound's stability and behavior under different conditions (Hafeez et al., 2019).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interaction with other molecules, are essential for its use in chemical synthesis and material applications. Studies on its reactivity with alkynes, alkenes, or allenes highlight the compound's utility in organic synthesis and its potential for creating novel materials and chemicals (Kokubo et al., 1999).
Propriétés
IUPAC Name |
N-(5-formyl-2-hydroxyphenyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-4-6-1-2-8(12)7(3-6)9-5-11/h1-5,12H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVYYZKPTBKNEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)NC=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)




